N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine
Descripción
Propiedades
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N8/c16-15(17,18)10-7-11(21-9-20-10)19-8-14-23-22-12-3-4-13(24-26(12)14)25-5-1-2-6-25/h3-4,7,9H,1-2,5-6,8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVWQMYPNQEUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC4=NC=NC(=C4)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine (CAS Number: 2034517-49-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its inhibitory effects on various kinases and cytotoxicity against cancer cell lines.
The compound has the following chemical properties:
- Molecular Formula: C15H15F3N8
- Molecular Weight: 364.33 g/mol
- Structural Features: The compound features a pyrrolidine moiety linked to a triazolo-pyridazine scaffold, which is known for its biological activity.
1. Inhibitory Activity Against c-Met Kinase
Recent studies have evaluated the inhibitory potential of triazolo-pyridazine derivatives against c-Met kinase, a target implicated in various cancers. In vitro assays demonstrated that compounds related to N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine exhibited significant inhibition of c-Met kinase activity. For instance, one derivative showed an IC50 value of , comparable to Foretinib (IC50 = ) .
2. Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound were assessed using the MTT assay on several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated moderate to high cytotoxicity:
- A549: IC50 =
- MCF-7: IC50 =
- HeLa: IC50 =
These values suggest that the compound has a potent effect on these cancer cell lines and may induce apoptosis .
The mechanism by which N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine exerts its effects appears to involve the induction of late apoptosis and cell cycle arrest in the G0/G1 phase in A549 cells. This was evidenced by flow cytometry analyses and acridine orange staining assays .
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other known inhibitors:
Case Studies
In a study focused on the design and synthesis of triazolo-pyridazine derivatives, several compounds were synthesized and tested for their biological activities. Among these derivatives, those structurally similar to N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine demonstrated promising results in inhibiting tumor growth in xenograft models .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with triazole and pyrimidine moieties exhibit potential anticancer properties. Studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The incorporation of the triazole ring enhances the bioactivity and selectivity of these compounds against various cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known to disrupt fungal cell wall synthesis and have shown efficacy against a range of bacterial strains. This suggests that N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine could serve as a lead compound for developing new antibiotics or antifungal agents .
Neurological Research
CNS Activity
The presence of the pyrrolidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that this compound may modulate serotonin receptors, thus warranting further investigation into its neuropharmacological effects .
Chemical Biology
Biochemical Probes
Due to its unique structural features, this compound can be utilized as a biochemical probe to study enzyme interactions and signaling pathways within cells. The trifluoromethyl group contributes to its lipophilicity and may enhance membrane permeability, making it suitable for cellular uptake studies .
Structure-Activity Relationship (SAR) Studies
Optimization of Drug Candidates
The diverse functional groups present in N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine allow for extensive SAR studies. By modifying the substituents on the triazole or pyrimidine rings, researchers can systematically evaluate the impact on biological activity and optimize the pharmacological profile of this compound .
Data Table: Summary of Research Findings
Comparación Con Compuestos Similares
Target Compound
- Core : [1,2,4]Triazolo[4,3-b]pyridazine linked to pyrimidin-4-amine.
- Key Substituents :
- Pyrrolidin-1-yl at triazolopyridazine position 6.
- Trifluoromethyl at pyrimidine position 6.
Analog 1: N-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine ()
- Core : Similar triazolopyridazine-pyrimidine scaffold.
- Differences :
- Azetidine ring replaces the methyl-pyrrolidine linkage.
- Methyl group on triazolopyridazine instead of pyrrolidine.
- Implications : The azetidine’s smaller ring size may reduce steric hindrance but limit solubility compared to pyrrolidine .
Analog 2: N-[[4-(1-Methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine ()
- Core : Pyrimidine linked to imidazopyridine instead of triazolopyridazine.
- Shared Features : Pyrrolidin-1-ylpropoxy side chain.
- Propoxy spacer may enhance solubility but increase metabolic instability .
Substituent Effects
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
